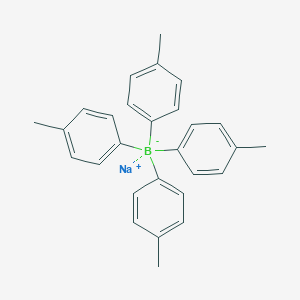

Sodium tetra(p-tolyl)borate

Description

Historical Context and Evolution of Borate (B1201080) Anion Chemistry

The history of boron chemistry dates back to the early 19th century with the isolation of elemental boron. acs.orgnih.gov However, the development of borate anion chemistry, particularly organoboron compounds, is a more recent endeavor. Borate anions are characterized by a central boron atom bonded to four organic or inorganic groups, resulting in a net negative charge. acs.orgwikipedia.org Early research focused on simple inorganic borates, which are found naturally in minerals like borax. nih.govwikipedia.org The synthesis of the tetraphenylborate (B1193919) anion by Wittig and co-workers in the mid-20th century marked a significant milestone, paving the way for the development of a vast array of tetraarylborates. The evolution of this field has been driven by the quest for anions with specific properties, such as high stability and weak coordinating ability. researchgate.netkrossing-group.de

Significance of Weakly Coordinating Anions in Chemical Research

Weakly coordinating anions (WCAs) are large, chemically robust anions that exhibit minimal interaction with cations. researchgate.netbohrium.com This property is crucial in many areas of chemical research, particularly in the stabilization of highly reactive cationic species. krossing-group.debohrium.com By not forming strong ion pairs, WCAs allow the intrinsic reactivity of the cation to be studied and exploited. nih.govacs.org This has been instrumental in advancing fields such as catalysis, where WCAs can enhance the activity of cationic catalysts, and in the synthesis of novel materials and electrolytes. krossing-group.debohrium.comfluoromart.com The design of WCAs often involves creating a large anionic framework where the negative charge is highly delocalized, as seen in tetraarylborates. acs.org

Unique Attributes of the Tetra(p-tolyl)borate Anion in Contemporary Chemistry

The tetra(p-tolyl)borate anion, the anionic component of Sodium tetra(p-tolyl)borate, possesses several key attributes that make it a valuable tool in modern chemistry. The presence of the four p-tolyl groups, which are phenyl groups substituted with a methyl group at the para position, provides steric bulk that contributes to its weakly coordinating nature. smolecule.comacs.org This steric hindrance around the central boron atom helps to prevent close association with cations.

Recent research has highlighted the role of the tetra(p-tolyl)borate anion in various applications. For instance, it has been used as a counteranion in the study of organometallic photoresists for extreme ultraviolet (EUV) lithography. acs.orgarcnl.nlnih.gov In these systems, the bulky and chemically relatively inert nature of the tetra(p-tolyl)borate anion is a key feature. acs.orgarcnl.nlnih.gov Furthermore, its involvement in photocatalytic reactions, such as the synthesis of 1,4,2-diazaborole analogs, demonstrates its utility in facilitating novel chemical transformations. rsc.org The anion's structure, with a tetrahedral arrangement of the p-tolyl groups around the central boron atom, is a defining characteristic. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15738-23-5 | adipogen.comsigmaaldrich.comchemicalbook.comchemodex.comscbt.com |

| Molecular Formula | C₂₈H₂₈BNa | adipogen.comsigmaaldrich.comscbt.com |

| Molecular Weight | 398.32 g/mol | adipogen.comsigmaaldrich.comscbt.com |

| Appearance | White to off-white powder | adipogen.com |

| Melting Point | >400 °C | chemicalbook.com |

| Solubility | Soluble in dichloromethane | adipogen.com |

This table is interactive. Click on the headers to sort the data.

Scope and Objectives for Advanced Research on this compound

Future research on this compound is poised to explore several promising avenues. A key objective is the development of new synthetic methodologies that are more efficient and sustainable. While established procedures exist, further optimization could lead to higher yields and reduced environmental impact. chemicalbook.comsemanticscholar.org

Another significant area of research is the expansion of its applications in materials science. For example, the incorporation of the tetra(p-tolyl)borate anion into polymer networks could lead to the development of novel single-ion conducting solid electrolytes for advanced battery technologies. rsc.org Further investigation into its photochemical properties and its role in photoredox catalysis could unveil new synthetic pathways and applications in organic synthesis. rsc.orgacs.org The exploration of its use as a component in ion-selective electrodes and other sensor technologies also presents a viable research direction. adipogen.comchemodex.com

This is a placeholder for the article. The content will be generated in the next step.

Structure

2D Structure

Properties

IUPAC Name |

sodium;tetrakis(4-methylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28B.Na/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;/h5-20H,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPGHQQFKGSIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28BNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635391 | |

| Record name | Sodium tetrakis(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15738-23-5 | |

| Record name | Sodium tetrakis(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Preparation of Sodium Tetra P Tolyl Borate

Comparative Analysis of Synthetic Strategies

Evaluation of Efficiency and Selectivity in Various Syntheses

The synthesis of sodium tetra(p-tolyl)borate is most commonly achieved through the reaction of a Grignard reagent, p-tolylmagnesium bromide, with sodium tetrafluoroborate. This method, while widely used, has variations in reported yields and reaction conditions, indicating the sensitivity of the synthesis to specific parameters.

One established procedure involves the reaction of 4-bromotoluene (B49008) with magnesium turnings in a suitable solvent like diethyl ether to form p-tolylmagnesium bromide. This Grignard reagent is then reacted with sodium tetrafluoroborate. A described method reports a yield of 73% for this compound as a white solid. semanticscholar.org Another variation of this synthesis utilizes tetrahydrofuran (B95107) (THF) as the solvent and includes the addition of 1,2-dibromoethane (B42909) to activate the magnesium. chemicalbook.com This procedure reports a significantly higher yield of 96% after purification by precipitation. chemicalbook.com The initial reaction is highly exothermic, necessitating careful temperature control. chemicalbook.com

The selectivity of the reaction is generally high, with the four tolyl groups attaching to the boron atom. However, the purity of the final product can be affected by side reactions and the presence of unreacted starting materials. Purification techniques such as precipitation or recrystallization are crucial to obtain high-purity this compound. chemicalbook.com

Table 1: Comparison of Synthetic Methods for this compound

| Starting Materials | Reagents & Solvents | Yield (%) | Reference |

| 4-Bromotoluene, Magnesium, Sodium tetrafluoroborate | Diethyl ether, Sodium carbonate solution | 73 | semanticscholar.org |

| 4-Bromotoluene, Magnesium, Sodium tetrafluoroborate | Tetrahydrofuran, 1,2-dibromoethane, Sodium carbonate solution | 96 | chemicalbook.com |

| p-Tolylmagnesium bromide, Potassium tetrafluoroborate | Diethyl ether (reflux) | N/A | uu.nl |

Considerations for Large-Scale Production and Purity Control

For the large-scale production of this compound, several factors must be carefully considered to ensure both efficiency and high purity of the final product. The highly exothermic nature of the Grignard reaction requires robust temperature control systems to prevent runaway reactions and ensure safety. chemicalbook.com Careful control of the addition rate of the aryl halide is crucial.

Purity control is a significant aspect of industrial-scale synthesis. The purity of the starting materials, particularly the magnesium and the aryl halide, directly impacts the purity of the final product. umich.edu The atmosphere under which the reaction is carried out is also important; using an inert atmosphere, such as argon, prevents oxidation. chemicalbook.com

Post-synthesis purification is critical for achieving the desired purity levels, often specified as ≥99.0% for applications like ion-selective electrodes. sigmaaldrich.comsynthese-nord.de Purification methods typically involve precipitation from a suitable solvent system, such as diethyl ether-hexane, to remove unreacted starting materials and byproducts. chemicalbook.com The final product is usually a white powder. semanticscholar.orgchemicalbook.com Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and titration are used to confirm the purity and identity of the compound. semanticscholar.orgchemodex.com For instance, ¹H NMR and ¹³C NMR spectra are used to verify the structure of this compound. semanticscholar.org

The stability of the product during storage is also a consideration. This compound should be protected from light and moisture and is often stored at low temperatures, such as -20°C, to ensure its stability over time. chemodex.com

Novel Synthetic Routes and Functionalization Strategies

Recent research has explored novel synthetic routes and functionalization strategies for tetraarylborates, including this compound. These advancements aim to expand the utility of these compounds in various chemical transformations.

One area of development is the use of tetraarylborate salts as precursors for generating aryl radicals under mild conditions. For example, this compound has been used in photocatalytic reactions to generate p-tolyl radicals. These radicals can then participate in various bond-forming reactions, such as C-B, C-C, and C-X bond formations. This approach offers a new pathway for the functionalization of molecules and has been applied in reactions like defluorinative arylation.

The functionalization of the tetra(p-tolyl)borate anion itself is another area of interest. For instance, tetra(p-tolyl)borate has been functionalized into solvent polymeric membranes for use in chemical sensors. nih.govxueweiwanglab.com These functionalized membranes can act as receptors for specific cationic intermediates, leading to potentiometric responses that can be used for sensitive detection of various analytes. nih.govresearchgate.net

Furthermore, research into the synthesis of other substituted tetraarylborates provides insights into potential functionalization strategies. The synthesis of tetrakis(p-chlorophenyl)borate and tetrakis(p-trifluoromethylphenyl)borate has been reported, highlighting the possibility of introducing different substituents onto the phenyl rings to tune the properties of the resulting borate (B1201080) anion. researchgate.net These modifications can influence the solubility and reactivity of the tetraarylborate salts.

Iii. Reactivity and Mechanistic Investigations of the Tetra P Tolyl Borate Anion

Aryl Group Transfer Reactions

The tetra(p-tolyl)borate anion is an effective source of tolyl groups in various chemical transformations. This ability stems from the relative lability of the boron-carbon bond, which can be cleaved under appropriate conditions to transfer a tolyl moiety to an electrophilic center.

Sodium tetra(p-tolyl)borate has proven to be a highly efficient arylating agent, capable of transferring its tolyl groups to various substrates. acs.org This reactivity is particularly useful in organometallic chemistry for the synthesis of other organometallic compounds.

A significant application of this compound is in the arylation of bismuth(III) carboxylates to produce triarylbismuthines. acs.org This method provides a facile and mild route to these compounds, which are themselves useful reagents in organic synthesis. nih.gov The reaction involves the transfer of the tolyl groups from the tetra(p-tolyl)borate anion to the bismuth(III) center, displacing the carboxylate ligands. acs.org

The reaction can be carried out with a variety of bismuth(III) carboxylates, including both aromatic and aliphatic carboxylates. acs.org For example, bismuth(III) salicylate (B1505791) and its derivatives, as well as bismuth(III) acetate, pivalate, and trifluoroacetate, have all been successfully arylated using this method. acs.org The choice of solvent can influence the reaction, with ethanol, tetrahydrofuran (B95107) (THF), and acetone (B3395972) being effective media. acs.org

A key advantage of this methodology is the ability to control the stoichiometry of the aryl group transfer, allowing for the selective synthesis of different arylbismuth compounds. By adjusting the ratio of the tetra(p-tolyl)borate salt to the bismuth(III) carboxylate, one can favor the formation of the desired triarylbismuthine. acs.org

Table 1: Examples of Bismuth(III) Carboxylates Arylated by this compound acs.org

| Bismuth(III) Carboxylate | Arylating Agent | Product |

| Bismuth(III) salicylate | This compound | Tri(p-tolyl)bismuthine |

| Bismuth(III) acetate | This compound | Tri(p-tolyl)bismuthine |

| Bismuth(III) pivalate | This compound | Tri(p-tolyl)bismuthine |

| Bismuth(III) trifluoroacetate | This compound | Tri(p-tolyl)bismuthine |

This table is generated based on the information that various bismuth(III) carboxylates can be arylated to produce triarylbismuthines.

The mechanism of aryl group transfer from the tetra(p-tolyl)borate anion to a metal center, such as bismuth(III), is believed to proceed through a coordination-followed-by-transfer pathway. Initially, the carboxylate ligands on the bismuth center are likely displaced by the solvent or the tetra(p-tolyl)borate anion. Subsequently, an intramolecular transfer of the tolyl group from the boron to the bismuth atom occurs.

While the precise intermediates have not been definitively isolated in all cases, the reaction is understood to involve the cleavage of the B-C bond and the formation of a new Bi-C bond. acs.org The stability of the resulting triarylbismuthine and the borate (B1201080) byproducts drives the reaction to completion.

The use of this compound and other tetraarylborate salts provides a versatile route for the synthesis of both symmetrical and unsymmetrical triarylbismuthines. acs.org For the synthesis of symmetrical tri(p-tolyl)bismuthine, this compound is reacted with a suitable bismuth(III) carboxylate. acs.orgnottingham.ac.uk

Unsymmetrical triarylbismuthines can be prepared by a stepwise approach. For instance, an arylbismuth dicarboxylate, such as Bi(tolyl)(Hsal)₂, can be synthesized first and then reacted with a different tetraarylborate salt to introduce other aryl groups. acs.org This allows for the controlled synthesis of mixed triarylbismuthines of the type Bi(aryl)ₓ(aryl')₃₋ₓ. acs.org This methodology offers a significant advantage over traditional methods that often lead to mixtures of products. acs.org

Application as an Efficient Arylating Agent

Stability and Degradation Pathways

The stability of this compound, like other tetraarylborates, is influenced by several factors, including temperature, pH, and the presence of catalytic species. osti.gov While generally stable, the compound can undergo decomposition, particularly in aqueous solutions or in the presence of certain metals. osti.govornl.gov The decomposition products are typically derivatives of the aryl groups and the boron core. ornl.govchemodex.com

Catalytic Decomposition Mechanisms

The decomposition of tetraarylborates can be catalyzed by various substances, most notably transition metals. ornl.gov These catalytic processes are a concern in applications where the borate is in contact with metallic contaminants. ornl.gov

Transition metals, including palladium and copper, are known to catalyze the degradation of the tetraphenylborate (B1193919) (TPB) anion, and similar mechanisms are expected for its tolyl analog. osti.govornl.gov In some palladium-catalyzed reactions, tetraarylborates have been observed to be poor substrates, leading to the rapid precipitation of palladium black, which indicates catalyst decomposition. caltech.edu This suggests an interaction between the borate and the palladium center that can lead to an unproductive and destructive pathway for the catalyst. caltech.edu The poisoning of palladium catalysts by sulfur-containing compounds is a known issue, and research has been conducted to develop palladium-catalyzed arylations with tetraarylborates that can overcome this poisoning effect, implying the sensitivity of the system to various reagents. researchgate.net

Studies on the decomposition of sodium tetraphenylborate in the presence of copper(II) ions have shown that the metal plays a significant role in accelerating degradation. osti.gov The elimination of oxygen from the environment does not prevent this decomposition but can alter the course of the reaction and the resulting products. osti.gov

The degradation of this compound is expected to yield products analogous to those from sodium tetraphenylborate (NaTPB). The theoretical degradation of the tetra(p-tolyl)borate anion would produce p-cresol. ornl.gov For NaTPB, decomposition products identified include phenol, phenylboronic acid, benzene, and biphenyl (B1667301). osti.govornl.gov The analysis of these products is often carried out using techniques like Nuclear Magnetic Resonance (NMR) spectrometry to identify the various phenylborate species formed during decomposition. ornl.gov Under conditions of combustion, decomposition can lead to the formation of carbon oxides, borane/boron oxides, and sodium oxides. chemodex.com

Table 3: Identified and Theoretical Decomposition Products

| Precursor | Condition | Decomposition Product | Source(s) |

|---|---|---|---|

| This compound | Catalytic Degradation (Theoretical) | p-Cresol | ornl.gov |

| Sodium tetraphenylborate | Catalytic Degradation (Cu²⁺) | Phenol, Phenylboronic acid, Benzene, Biphenyl | ornl.gov, osti.gov |

Acid Stability Profile of Tetraarylborates

The stability of tetraarylborate anions in acidic environments is a critical aspect of their chemistry, with significant variations observed based on the nature of the substituents on the aryl rings. The general mechanism of decomposition in acid involves electrophilic attack at the ipso-carbon of the phenyl rings.

The susceptibility of tetraarylborates to acid-catalyzed hydrolysis is profoundly influenced by the electronic properties of the substituents on the phenyl rings. Electron-withdrawing groups (EWGs) tend to increase the stability of the anion towards acid attack, while electron-donating groups (EDGs) decrease it. researchgate.netuu.nl This is because EWGs decrease the electron density at the ipso-carbon, making it less susceptible to electrophilic attack by a proton. researchgate.netuu.nl Conversely, EDGs like the p-methyl group in tetra(p-tolyl)borate increase the electron density, rendering the anion more vulnerable to acidic hydrolysis compared to the unsubstituted tetraphenylborate. researchgate.netuu.nl

Research has established a clear trend in the resistance of various substituted tetraarylborates to acid-catalyzed decomposition. The order of decreasing stability is generally as follows: m-fluorophenyl > p-trifluoromethylphenyl > m-trifluoromethylphenyl > p-fluorophenyl ≈ p-chlorophenyl ≈ phenyl > p-methylphenyl > p-methoxyphenyl. researchgate.net For instance, lithium tetra(p-tolyl)borate has been observed to start decomposing immediately upon dissolution in water. uu.nluu.nl In contrast, anions with strongly electron-withdrawing groups, such as tetrakis{3,5-bis(trifluoromethyl)phenyl}borate (TFPB), exhibit remarkable stability, showing no signs of decomposition even in highly acidic methanolic solutions under reflux for extended periods. uu.nl

The following table summarizes the relative stability of different tetraarylborate anions in acidic conditions, highlighting the impact of various substituents.

Table 1: Relative Acid Stability of Substituted Tetraarylborate Anions

| Substituent on Phenyl Ring | Electronic Effect | Relative Stability to Acid Hydrolysis |

|---|---|---|

| 3,5-bis(trifluoromethyl) | Strong Electron-Withdrawing | Very High |

| m-fluoro | Electron-Withdrawing | High |

| p-trifluoromethyl | Electron-Withdrawing | High |

| p-chloro | Electron-Withdrawing | Moderate |

| None (phenyl) | Neutral | Moderate |

| p-methyl (p-tolyl) | Electron-Donating | Low researchgate.netuu.nl |

| p-methoxy | Strong Electron-Donating | Very Low researchgate.net |

This table provides a qualitative comparison based on established stability trends. researchgate.netuu.nl

Electrochemical Behavior and Electron Transfer Characteristics

The electrochemical properties of the tetra(p-tolyl)borate anion are central to its application in various chemical transformations, particularly in photoredox catalysis where it can act as a precursor to aryl radicals.

Cyclic voltammetry (CV) is a key technique used to determine the oxidation potential of tetraarylborates. The oxidation of the tetra(p-tolyl)borate anion involves a one-electron transfer to form a highly reactive tetra(p-tolyl)boryl radical. This process is irreversible, as the generated radical undergoes rapid subsequent reactions.

The oxidation potential is sensitive to the electronic nature of the substituents on the aryl rings. Electron-donating groups, such as the p-methyl group, make the anion easier to oxidize compared to the unsubstituted tetraphenylborate. Conversely, electron-withdrawing groups increase the oxidation potential. mdpi.comnih.gov For instance, the oxidation potential of tetrakis{3,5-bis(trifluoromethyl)phenyl}borate is significantly higher than that of tetraphenylborate. rsc.org While specific CV data for this compound is not always detailed in broad studies, its oxidation potential is consistently lower than that of sodium tetraphenylborate due to the electron-donating nature of the four methyl groups.

Table 2: Representative Oxidation Potentials of Selected Tetraarylborates

| Compound | Substituent Effect | Typical Oxidation Potential Range (vs. Fc/Fc⁺) |

|---|---|---|

| Sodium Tetrakis{3,5-bis(trifluoromethyl)phenyl}borate | Strong Electron-Withdrawing | Higher Potential |

| Sodium Tetraphenylborate | Neutral | ~ +0.7 to +0.9 V |

| This compound | Electron-Donating | Lower Potential |

Note: Potentials are approximate and can vary based on solvent, electrolyte, and electrode material. The table illustrates the relative trend. rsc.orgresearchgate.net

The tetra(p-tolyl)borate anion is an effective precursor for generating aryl radicals under photochemical or electrochemical conditions. nih.govacs.org Upon one-electron oxidation, it forms a tetra(p-tolyl)boryl radical. This intermediate is unstable and undergoes further reactions, a process often referred to as radical quenching.

A primary pathway for the quenching of the initially formed radical involves an intramolecular 1,2-aryl shift. This rearrangement leads to the formation of a cyclohexadienyl radical. Subsequently, this intermediate eliminates a stable biphenyl molecule (in this case, 4,4'-dimethylbiphenyl), generating a diaryl boryl radical. nih.gov This diaryl boryl radical can then be trapped by various radical acceptors present in the reaction mixture, leading to the formation of new C–B, C–C, or C–X bonds. nih.govrsc.org

For example, in photocatalytic systems employing an iridium-based photocatalyst, this compound can be oxidized to generate radicals that participate in reactions such as the defluorinative arylation of α-trifluoromethyl aryl alkenes. nih.gov The generated aryl radical is "quenched" or trapped by the alkene substrate, initiating a cascade that results in the final product. nih.govcore.ac.uk These processes demonstrate that the quenching of radicals derived from tetra(p-tolyl)borate is a productive step that can be harnessed for complex organic synthesis. nih.govacs.org

Iv. Coordination Chemistry of the Tetra P Tolyl Borate Anion

Role as a Weakly Coordinating Counterion

Weakly coordinating anions are essential in modern chemistry for their ability to stabilize highly electrophilic and reactive cations by minimizing direct coordination, thereby allowing the intrinsic reactivity of the cation to be studied and exploited. rsc.orgaliyuncs.com The tetra(p-tolyl)borate anion is frequently employed for this purpose due to its steric bulk and low nucleophilicity. lookchem.comgoogle.com The four p-tolyl groups create a sterically hindered environment around the boron center, preventing close association with cationic centers. chemrxiv.org This characteristic is crucial for the generation and isolation of cationic species that would otherwise be too unstable to exist. uu.nl

A primary application of the tetra(p-tolyl)borate anion is the stabilization of reactive p-block cations and other unstable cationic intermediates. rsc.orgaliyuncs.com Many p-block elements have high ionization potentials, and their cations are often highly electrophilic and oxidizing. rsc.org The use of chemically stable and inert WCAs like tetra(p-tolyl)borate is critical for the synthesis and isolation of salts containing these reactive cations. rsc.org The anion's lack of strong coordinating ability prevents it from deactivating the cation, allowing for the study of its inherent chemical properties.

This principle extends to the stabilization of other reactive species, such as silylium (B1239981) ions (SiR₃⁺) and cationic transition-metal catalysts, which are often too reactive to be isolated with conventional, more coordinating anions. rsc.orguu.nl The bulky nature of the tetra(p-tolyl)borate anion helps to prevent anion degradation through heterolytic cleavage, a common issue with highly reactive cations. rsc.org For instance, while simple alkyl-substituted aluminum cations like [Me₂Al]⁺ and [Et₂Al]⁺ are extremely Lewis acidic and show significant interaction even with WCAs, the use of very bulky anions is a key strategy to isolate them. rsc.org

In organometallic chemistry, the tetra(p-tolyl)borate anion serves as a crucial counterion in catalytic systems, particularly those involving highly reactive cationic metal centers. uu.nllookchem.com Its non-coordinating nature is vital for maintaining the catalytic activity of electrophilic metal complexes. A prominent example is its use in metallocene-catalyzed olefin polymerization. uu.nl Here, the anion stabilizes the active cationic metallocene species without coordinating to the metal center, which would otherwise inhibit the polymerization process. uu.nl

The ambiphilic nature of some p-block cations stabilized by WCAs, possessing both a lone pair of electrons and empty p-orbitals, offers unique reactivity and selectivity in organometallic synthesis. rsc.org Furthermore, tetra(p-tolyl)borate has been used as the counteranion for organometallic complexes like the dicationic n-butyltin-oxo cage, where its bulky and inert nature is advantageous. nih.gov The choice of a weakly coordinating anion like tetra(p-tolyl)borate can be critical, as demonstrated in studies where its use, compared to other anions, leads to different reactivity, such as influencing whether a photoresist behaves in a positive- or negative-tone manner. nih.gov

| Application Area | Cationic Species | Role of Tetra(p-tolyl)borate Anion |

| Polymerization Catalysis | Cationic metallocenes | Enables high catalytic activity by preventing coordination to the active metal center. uu.nl |

| Organometallic Synthesis | Reactive p-block cations | Stabilizes ambiphilic cations, allowing for unique reactivity and selectivity. rsc.org |

| Materials Science | Organotin-oxo cages | Acts as a bulky, non-interfering counteranion in photoresist materials. nih.gov |

Noncovalent Interactions in Borate-Cation Complexes

Beyond its primary role as a weakly coordinating spectator, the tetra(p-tolyl)borate anion engages in a variety of noncovalent interactions with cations. These interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, are crucial in the formation and structural organization of its complexes, particularly with organic and aromatic cations. researchgate.netrsc.org These subtle forces dictate the solid-state architecture and can influence the physicochemical properties of the resulting materials. rsc.orgcdnsciencepub.com

Although the tetra(p-tolyl)borate anion itself lacks hydrogen bond donors, it can act as a hydrogen bond acceptor through its aromatic π-systems. cdnsciencepub.com In complexes with organic ammonium (B1175870) cations, for example, N-H···π hydrogen bonds form between the cation and the tolyl groups of the anion. cdnsciencepub.com These interactions are significant enough to form whenever possible, even if it results in unfavorable bonding geometries. cdnsciencepub.com In such cases, branched bonds and orientational disorder can arise as compromise solutions. cdnsciencepub.com

The planar aromatic rings of the tetra(p-tolyl)borate anion are well-suited for engaging in π-π stacking interactions. libretexts.org These interactions occur when aromatic rings stack face-to-face, driven by a combination of dispersion and dipole-induced dipole forces. libretexts.org In complexes with cationic aromatic species, such as viologens, π-π stacking between the anion's tolyl groups and the cation's aromatic system is a key feature. rsc.org

The cation-π interaction is a powerful noncovalent force between a cation and the electron-rich face of a π-system, like the tolyl groups of the tetra(p-tolyl)borate anion. wikipedia.org This interaction is significant in the complexation of the anion with various cations, especially aromatic ones like organic nitrogen-centered cations. researchgate.netcdnsciencepub.com The strength of this bond can be comparable to that of hydrogen bonds and salt bridges. wikipedia.org

Studies have shown that the tetra(p-tolyl)borate anion can form complexes with aromatic cations through a combination of noncovalent forces, with cation-π interactions playing a significant role. researchgate.net The interaction is not limited to inorganic cations; it is crucial in molecular recognition involving organic cations such as protonated amino acid side chains (tryptophan, tyrosine) and neurotransmitters. wikipedia.org Interestingly, research comparing the cation-π interaction of a N-methyl pyridinium (B92312) cation with a π-box to the aromatic interaction with an uncharged tolyl group found the latter to be more favorable, highlighting the nuanced energetics of these interactions in different environments. rsc.org Computational studies are often employed to calculate the binding energies of these interactions, providing insight into the nature of the "aromatic box" motif where a cation is surrounded by multiple aromatic rings. nih.gov

Complexation with Metal Ions and Organic Cations

The tetra(p-tolyl)borate anion readily forms complexes with various organic cations, particularly those that are aromatic and nitrogen-containing. researchgate.net This complexation is driven by noncovalent forces such as hydrogen bonding and cation-π interactions. researchgate.net The bulky nature of the anion often influences the packing efficiency and stability of the resulting crystalline structures. smolecule.com Its ability to form stable salts with large cations has led to its use as an intermediate receptor in chemical sensors designed to detect peroxidase activities, where it shows superior performance compared to other anions like dinonylnaphthalene (B12650604) sulfonate. researchgate.net

Structural Characterization of Tetraarylborate Coordination Compounds

The defining structural feature of the tetra(p-tolyl)borate anion is the central boron atom, which is tetrahedrally coordinated by the four p-tolyl groups. smolecule.com This tetrahedral geometry is a consistent characteristic among tetraarylborate species. smolecule.com In the solid state, these anions arrange with cations in ways that maximize electrostatic interactions while accommodating the significant steric bulk of the tolyl substituents. smolecule.com

In complexes with organic cations, such as tetraphenylphosphonium (B101447) tetra-p-tolylborate, the cations and anions arrange in alternating layers. smolecule.com The boron-carbon bond distances in the tetra(p-tolyl)borate anion typically fall within the range of 1.55 to 1.61 angstroms. smolecule.com The interaction between the anion and cation is often mediated by specific noncovalent bonds. For instance, in complexes with N-heteroaromatic cations, C–H···π or N–H···π hydrogen bonds are the principal intermolecular interactions that define the crystal structure.

Table 1: Structural Details of the Tetra(p-tolyl)borate Anion in a Coordination Compound Interactive data table based on research findings.

| Parameter | Description | Reference |

| Anion Geometry | Tetrahedral arrangement of four p-tolyl groups around a central boron atom. | smolecule.com |

| Cation | Tetraphenylphosphonium | smolecule.com |

| Crystal Packing | Alternating layers of cations and anions to maximize electrostatic interactions. | smolecule.com |

| Typical B-C Bond Distance | 1.55 – 1.61 Å | smolecule.com |

| Primary Intermolecular Forces | Electrostatic interactions, van der Waals forces. With specific cations, C–H···π or N–H···π bonds can be primary. | smolecule.com |

Integration into Specific Material Systems

The unique properties of the tetra(p-tolyl)borate anion allow for its integration into specialized materials, most notably in the field of photolithography.

Counterion in Organotin-Based Photoresists

Organometallic tin-oxo-hydroxo cage compounds are a promising platform for photoresists used in extreme ultraviolet (EUV) lithography. nih.govnih.gov These cages are dicationic and require charge compensation from anions. nih.govnih.gov The tetra(p-tolyl)borate anion has been studied as a bulky, chemically inert counterion in these systems. nih.govacs.org In a key study, its performance was compared with another tetraarylborate, tetrakis(pentafluorophenyl)borate (B1229283) (PFPB), in a complex with an n-butyltin-oxo cage, referred to as TinTB. nih.govacs.org

The choice of counterion has a profound impact on the performance of the organotin-based photoresist. Research demonstrates that the complex containing the tetra(p-tolyl)borate anion (TinTB) consistently functions as a negative-tone photoresist. nih.govresearchgate.net In negative-tone resists, the exposed regions become less soluble and remain after development, which is the conventional behavior for most tin-oxo cage resists. nih.govresearchgate.net

This is in stark contrast to the behavior of the same tin cage when complexed with the tetrakis(pentafluorophenyl)borate (PFPB) anion. The PFPB-containing resist exhibits a unique positive-tone behavior at low EUV doses, where the exposed regions become more soluble. nih.govnih.gov The consistent negative-tone behavior of the TinTB complex, which has a similar bulkiness to the PFPB complex, serves as a crucial experimental control. It demonstrates that the difference in tone is not caused by the steric hindrance of the anion but rather by its chemical nature. nih.govresearchgate.net

Table 2: Comparative Performance of Tetraarylborate Counterions in Organotin Photoresists Interactive data table summarizing research on photoresist tone.

| Counterion | Complex Name | Observed Photoresist Tone | Mechanism | Reference |

| Tetra(p-tolyl)borate | TinTB | Negative | Standard cross-linking | nih.govnih.govresearchgate.net |

| Tetrakis(pentafluorophenyl)borate | TinPFPB | Positive (at low EUV doses) | Chemical modification of Sn cluster by anion fragments | nih.govnih.govresearchgate.net |

The mechanism behind the different photoresist tones is linked to the reactivity of the anion itself. For the positive-tone behavior observed with the PFPB anion, it is proposed that upon EUV irradiation, the anion decomposes and its fragments chemically modify the tin-oxo cluster. nih.govresearchgate.net This modification alters the solubility of the cluster, leading to the positive tone. nih.gov

Conversely, the tetra(p-tolyl)borate anion in the TinTB complex does not appear to induce this chemical modification of the tin cluster upon irradiation. researchgate.net Its complex follows the typical negative-tone pathway where the primary photochemical reaction is the cleavage of tin-carbon bonds, leading to cross-linking and decreased solubility in the exposed areas. nih.govacs.org The fact that TinTB acts as a standard negative-tone resist reinforces the hypothesis that the unusual positive-tone behavior of other systems is a result of specific chemical interactions and modifications by the anion fragments, a role the tetra(p-tolyl)borate anion does not play. nih.govresearchgate.net

V. Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of sodium tetra(p-tolyl)borate, providing detailed information about the hydrogen, carbon, and boron nuclei within the molecule.

Proton NMR spectroscopy of this compound reveals characteristic signals for the aromatic protons and the methyl protons of the p-tolyl groups. In a typical ¹H NMR spectrum recorded in a suitable deuterated solvent like DMSO-d6, the aromatic protons appear as a multiplet in the range of δ 7.00–7.09 ppm and a doublet at approximately δ 6.73 ppm. semanticscholar.org The methyl protons give rise to a sharp singlet at around δ 2.16 ppm. semanticscholar.org The integration of these signals corresponds to the expected ratio of aromatic to methyl protons. The precise chemical shifts can be influenced by the solvent and the concentration of the sample. semanticscholar.orgnih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound

| Functional Group | Chemical Shift (δ) in ppm (Solvent: DMSO-d6) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.00 - 7.09 | Multiplet |

| Aromatic Protons | 6.73 (J = 7.5 Hz) | Doublet |

| Methyl Protons | 2.16 | Singlet |

Data sourced from a study utilizing a 300 MHz NMR spectrometer at 300 K. semanticscholar.org

The ¹³C NMR spectrum provides valuable information about the carbon framework of the tetra(p-tolyl)borate anion. The spectrum shows distinct signals for the different carbon environments within the p-tolyl groups. The quaternary carbon directly attached to the boron atom (α-carbon) exhibits a characteristic quartet due to coupling with the boron nucleus (¹¹B, I=3/2). semanticscholar.org This signal is typically observed around δ 160.2 ppm with a J-coupling constant (JC-B) of approximately 49.7 Hz in DMSO-d6. semanticscholar.org The other aromatic carbons and the methyl carbons also show distinct resonances. semanticscholar.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm (Solvent: DMSO-d6) | Multiplicity / Coupling |

|---|---|---|

| α-B-carbons | 160.2 | Quartet (q), JC-B = 49.7 Hz |

| Aromatic CH | 135.5 | Quartet (q), JC-B = 1.4 Hz |

| Aromatic C | 129.1 | Singlet |

| Aromatic CH | 126.0 | Quartet (q), JC-B = 2.8 Hz |

| Methyl (CH₃) | 20.8 | Singlet |

Data obtained from a 75 MHz ¹³C NMR spectrum at 300 K. semanticscholar.org

Boron-11 NMR spectroscopy is particularly informative for studying the immediate environment of the boron atom. For tetracoordinate borate (B1201080) anions like tetra(p-tolyl)borate, the ¹¹B NMR spectrum typically shows a single, relatively sharp resonance. The chemical shift for this compound in DMSO-d6 is observed at approximately -2.5 ppm. semanticscholar.org This upfield shift is characteristic of tetraalkyl- and tetraarylborates. sdsu.edu The replacement of alkyl groups with aryl groups generally leads to a downfield shift. sdsu.edu While ¹¹B is the more sensitive and abundant isotope (80.1%), ¹⁰B NMR (19.9% abundance) can also be utilized, though it requires a greater number of scans to achieve a comparable signal-to-noise ratio. ornl.govmagritek.com These NMR techniques are crucial for investigating the mechanism of reactions involving tetraarylborates, such as their decomposition. ornl.gov

Table 3: ¹¹B NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm (Solvent: DMSO-d6) |

|---|---|

| ¹¹B | -2.5 |

Data recorded on a 96 MHz ¹¹B NMR spectrometer at 300 K. semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the tetra(p-tolyl)borate anion with high precision. This allows for the unambiguous confirmation of its elemental formula. Using electrospray ionization (ESI) in negative mode, the calculated exact mass for the [C₂₈H₂₈B]⁻ anion is 375.2290 m/z. Experimental HRMS data show a found value of 375.2304 m/z, which is in excellent agreement with the calculated mass, confirming the identity of the compound. semanticscholar.org

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for the tetra(p-tolyl)borate Anion

| Ion | Calculated m/z | Found m/z | Technique |

|---|---|---|---|

| [C₂₈H₂₈B]⁻ | 375.2290 | 375.2304 | ESI |

This data confirms the elemental composition of the anion. semanticscholar.org

Vibrational Spectroscopy: Infrared (IR) and Raman

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of the tolyl groups. These include C-H stretching vibrations of the aromatic rings and methyl groups, as well as C=C stretching vibrations of the aromatic rings. For instance, a Fourier-transform infrared (FTIR) spectrum shows weak bands for aromatic C-H stretching around 3008 cm⁻¹ and aliphatic C-H stretching around 2915 cm⁻¹. semanticscholar.org Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the non-polar bonds, which may be weak or absent in the IR spectrum. The vibrational spectra are complex due to the large number of atoms and the low symmetry of the molecule.

Table 5: Selected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |

|---|---|---|

| 3607 | Weak | O-H Stretch (moisture) |

| 3534 | Medium | O-H Stretch (moisture) |

| 3008 | Weak | Aromatic C-H Stretch |

| 2915 | Weak | Aliphatic C-H Stretch |

Data obtained from a neat sample. semanticscholar.org

X-ray Diffraction Techniques

A representative dataset for an analogous alkali metal tetraarylborate, potassium tetra-acetatoborate, reveals a monoclinic crystal system with the space group P21/n. rsc.org The structure consists of distorted boron-oxygen tetrahedra linked by potassium ions. rsc.org In the case of this compound, one would expect a similar arrangement where the sodium ion is coordinated to the phenyl rings of the tetra(p-tolyl)borate anion. The specific coordination number and geometry around the sodium ion would be influenced by the steric bulk of the p-tolyl groups.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 17.665(2) |

| b (Å) | 12.456(2) |

| c (Å) | 6.090(3) |

| β (°) | 100.11 |

| Volume (ų) | 1341.5 |

| Z | 4 |

| Data sourced from a study on potassium tetra-acetatoborate. rsc.org |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. dntb.gov.uamdpi.combohrium.comresearchgate.net By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, regions of close contact and the nature of the intermolecular forces can be identified.

For the tetra(p-tolyl)borate anion, Hirshfeld analysis would reveal the intricate network of non-covalent interactions that govern its crystal packing. The analysis of various tetraphenylborate (B1193919) salts demonstrates the prevalence of several key interactions:

C-H···π Interactions: The electron-rich phenyl rings of the p-tolyl groups act as acceptors for weak hydrogen bonds from neighboring molecules.

van der Waals Forces: A multitude of weaker, non-directional van der Waals forces exist between the molecules.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For instance, the percentage contribution of different types of contacts, such as H···H, C···H, and π-stacking interactions, can be determined. In studies of similar tetraphenylborate salts, H···H contacts are often found to be the most abundant, reflecting the hydrogen-rich exterior of the anion. bohrium.com The shape index and curvedness plots derived from the Hirshfeld surface can further delineate the specific geometries of these interactions, such as the characteristic features of π-π stacking. mdpi.com

X-ray Absorption Spectroscopy (XAS) for Material Characterization

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure of a specific element within a material. uu.nlacs.orgresearchgate.netacs.orgsemanticscholar.org The technique is element-specific and can be applied to both crystalline and amorphous materials. XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAS at the boron K-edge could provide valuable insights. The XANES region would be sensitive to the oxidation state and coordination environment of the boron atom. researchgate.net Theoretical calculations on related borate anions show that the features in the XANES spectrum can be attributed to electronic transitions from the boron 1s core level to unoccupied molecular orbitals. nih.gov For the tetra(p-tolyl)borate anion, transitions to the low-lying π* orbitals of the aromatic rings are expected to be prominent. nih.gov

The EXAFS region, on the other hand, contains information about the coordination number, distances, and types of atoms in the immediate vicinity of the absorbing boron atom. Analysis of the EXAFS oscillations could therefore be used to determine the B-C bond lengths and the number of carbon atoms in the first coordination sphere of boron, confirming the tetrahedral geometry of the [B(C₄H₄CH₃)₄]⁻ anion.

While specific XAS studies on this compound are not extensively reported, research on other borate-containing materials demonstrates the utility of this technique. For instance, in organotin compounds with tetraarylborate counteranions, XAS has been used to probe the electronic structure of the borate anions and to follow changes in the chemical environment of the boron atom upon reaction. nih.gov

Vi. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for investigating the properties of organoboron compounds, including tetraarylborates. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules.

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in the tetra(p-tolyl)borate anion and its ground state electronic structure. These calculations consistently show a tetrahedral geometry around the central boron atom, with the four p-tolyl groups arranged symmetrically. nih.gov Theoretical models can predict bond lengths and angles that are in good agreement with experimental data obtained from X-ray crystallography. acs.org

For instance, DFT calculations can elucidate the subtle electronic effects of the p-tolyl substituents compared to unsubstituted phenyl groups. The methyl groups on the phenyl rings are electron-donating, which can influence the electron density distribution within the anion and affect its reactivity.

Calculated vs. Experimental Geometrical Parameters for Tetraarylborates

| Parameter | Calculated (DFT) | Experimental (X-ray) |

|---|---|---|

| B-C Bond Length (Å) | ~1.65 | 1.64-1.66 |

| C-B-C Bond Angle (°) | ~109.5 | 108-111 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For the tetra(p-tolyl)borate anion, DFT calculations reveal that the HOMO is typically localized on the π-systems of the aryl rings. The LUMO, similarly, is often distributed over the aryl groups. researchgate.net

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, which is characteristic of the tetra(p-tolyl)borate anion. This stability is a primary reason for its use as a non-coordinating anion in many chemical applications.

Frontier Orbital Properties of Tetra(p-tolyl)borate Anion (Illustrative Values)

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.5 | Aryl π-system |

| LUMO | -0.5 | Aryl π-system |

| HOMO-LUMO Gap | 6.0 | - |

From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated to quantify the reactivity of the tetra(p-tolyl)borate anion. These descriptors provide a theoretical framework for understanding its behavior in chemical reactions.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.

Global Softness (S): The reciprocal of chemical hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors help in predicting the reactivity of sodium tetra(p-tolyl)borate in various chemical environments.

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. acs.org This allows for the elucidation of reaction mechanisms and the identification of transition states. For example, in transmetalation reactions where an aryl group is transferred from boron to a transition metal, DFT can be used to model the intermediate steps and calculate the activation energies. acs.orgchemrxiv.org

These calculations have been crucial in understanding the role of this compound as an arylating agent in catalysis. researchgate.netiastate.edu By modeling the interaction of the tetra(p-tolyl)borate anion with metal centers, researchers can predict the most favorable reaction pathways and design more efficient catalytic systems. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can offer insights into its dynamic behavior in solution. MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the system.

For this compound, MD simulations can be used to study its solvation and ion-pairing behavior in different solvents. This is particularly relevant for understanding its properties as an electrolyte and its role in ion-selective electrodes. The simulations can reveal how the solvent molecules arrange around the large, non-polar tetra(p-tolyl)borate anion and the smaller sodium cation.

Advanced Theoretical Studies on Boron-Element Bonding

The nature of the boron-carbon bond in tetraarylborates is a subject of ongoing theoretical interest. mdpi.com Advanced computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are employed to provide a deeper understanding of the bonding characteristics.

These studies analyze the electron density distribution to characterize the B-C bond as primarily covalent with some degree of ionic character. The electron-donating p-tolyl groups can influence the polarity and strength of these bonds. Furthermore, theoretical investigations into the bonding of the tetra(p-tolyl)borate anion with various cations can shed light on the non-covalent interactions, such as cation-π interactions, that govern its complexation behavior. researchgate.net

Bond Dissociation Energies and Stability Predictions

The tetra(p-tolyl)borate anion is generally considered to be chemically robust. acs.orgnih.gov It is described as being relatively inert, and neither basic nor nucleophilic. acs.orgnih.gov Under typical storage conditions, protected from light and moisture at -20°C, this compound is stable for at least two years. chemodex.comadipogen.com The high melting point of over 400°C also attests to its thermal stability. alfa-chemistry.com

Computational studies, such as Density Functional Theory (DFT) calculations, have shown that the substitution of hydrogen atoms with p-tolyl groups on the borate (B1201080) anion can significantly influence the relative stability of its different polymorphic forms. smolecule.com The geometry of the anion is tetrahedral, with boron-carbon bond distances falling in the typical range of 1.55 to 1.61 angstroms, indicative of stable covalent bonds. smolecule.com

Interaction Energy Analysis with Counterions and Substrates

The interactions of the tetra(p-tolyl)borate anion with various counterions and substrate molecules have been a subject of theoretical and experimental investigation, particularly in the context of its use as a catalyst, a bulky counteranion in organometallic chemistry, and as a recognition element in chemical sensors. nih.govrsc.orgresearchgate.net

The bulky and non-coordinating nature of the tetra(p-tolyl)borate anion is a key feature. Its interactions are often dominated by noncovalent forces, such as cation-π and π-π stacking, especially with aromatic cations. researchgate.net Studies on solvent polymeric membranes functionalized with this compound have demonstrated their effectiveness as receptors for cationic intermediates. nih.gov These membranes show superior potential responses for the intermediates of o-phenylenediamine (B120857) oxidation compared to membranes with other anions, indicating a more favorable interaction. researchgate.net This strong interaction is attributed to a combination of hydrogen bonding, π-π, and cation-π interactions between the borate anion and the aromatic cationic intermediates. researchgate.net

Computational studies have quantified the interaction energies between related tetracoordinate borates and substrates. For example, DFT calculations were performed on complexes of sodium aryl borates with phenylsilane, a substrate in reductive formylation reactions. rsc.org The binding energies provide a quantitative measure of the interaction strength. rsc.org

Table 1: Calculated Binding Energies of Sodium Aryl Borate-Silane Complexes Optimized at the M06-2X-D3/6-311G(d,p) level of theory. Binding energies calculated at DSD-PBEP86/def2-TZVPP level.

| Catalyst (Sodium Aryl Borate) | Substrate | Binding Energy (kcal/mol) |

|---|---|---|

| This compound Analogue | Phenylsilane | -16.4 |

Source: The Royal Society of Chemistry. rsc.org

The interaction of the tetra(p-tolyl)borate anion with inorganic counterions has also been explored. In a study involving a dicationic n-butyltin-oxo cage, tetrakis(p-tolyl)borate served as the charge-compensating counteranion. nih.gov The bulky nature of the anion was found to influence the material's properties and reactivity upon exposure to extreme ultraviolet (EUV) radiation. nih.gov The complex containing the tolylborate anion (TinTB) exhibited standard negative-tone resist behavior, in contrast to a fluorinated analogue, ruling out steric hindrance alone as the cause for differing reactivity and highlighting the specific electronic interactions between the cation and the borate anion. nih.gov

Table 2: Calculated Absorption Properties of Tin-Oxo Cage with Borate Anions at 92 eV

| Compound | Formula | Molar Mass ( g/mol ) | Calculated Absorption α (μm⁻¹) | Fraction of Photons Absorbed by Anion |

|---|---|---|---|---|

| TinTB | C₇₆H₁₀₈B₂O₁₂Sn₁₂ | 2478.1 | 4.3 | 43% |

Source: ACS Publications, PubMed Central. acs.orgnih.gov

These computational and experimental findings underscore the importance of interaction energies in determining the function of this compound in various applications, from sensing to catalysis. rsc.orgresearchgate.net

Vii. Applications in Chemical Sensing and Analytical Chemistry

Development of Ion-Selective Electrodes (ISEs)

The development of potentiometric sensors, particularly ion-selective electrodes (ISEs), has been significantly advanced by the use of compounds like sodium tetra(p-tolyl)borate. sigmaaldrich.com These electrodes allow for the direct measurement of ion activity in a sample. The tetra(p-tolyl)borate anion's large size and delocalized charge prevent it from easily crossing the aqueous/organic phase boundary, making it an excellent stationary component within a sensor membrane.

This compound can function directly as an ion sensor compound. chemodex.comadipogen.comcaltagmedsystems.co.uk In this capacity, the tetra(p-tolyl)borate anion serves as a fixed, lipophilic anionic site within a polymeric membrane, typically made of poly(vinyl chloride) (PVC). This creates a membrane with a net negative charge, which is then selective to cations. While it can be used for general cation sensing, its primary role is often more specialized, leveraging its affinity for specific types of cations.

A more common application is the use of this compound as a lipophilic salt additive in sensor membranes. chemodex.comadipogen.comcaltagmedsystems.co.uk The presence of these lipophilic negatively charged additives improves the response behavior and selectivity of ion-selective electrodes. uob.edu.ly By incorporating it into a membrane that contains a specific ionophore (a molecule that selectively binds a target ion), the tetra(p-tolyl)borate helps in several ways:

Reduces Membrane Resistance: It ensures the membrane has sufficient ionic conductivity, which is crucial for a stable and reproducible potential signal.

Excludes Interfering Anions: The fixed negative charges within the membrane help to repel anions from the sample solution, a phenomenon known as Donnan exclusion. This minimizes interference from anions and enhances the electrode's selectivity towards the target cation.

Improves Sensitivity and Lowers Detection Limits: By stabilizing the membrane and optimizing ion-exchange kinetics at the membrane-sample interface, the additive helps to achieve a theoretical Nernstian response (a predictable change in potential per decade change in ion concentration) and lowers the concentration at which the sensor can reliably detect the target ion. uob.edu.ly For instance, in some sensor formulations, the absence of a borate (B1201080) additive leads to decreased sensitivity and selectivity due to the high resistance of the membrane. uob.edu.ly

Role as a Reagent in Chromatography

This compound is classified as a chromatography reagent. chemodex.comscbt.comsynthese-nord.de Its primary role in this area is as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC). itwreagents.comkm3.com.tw

In reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is polar. This setup is effective for separating non-polar or weakly polar compounds. However, ionic or highly polar analytes have little affinity for the stationary phase and elute quickly with poor separation. itwreagents.com

Ion-pair chromatography overcomes this limitation. By adding an ion-pairing reagent like this compound to the mobile phase, the tetra(p-tolyl)borate anion can form an electrically neutral ion pair with a cationic analyte. itwreagents.com This new complex is significantly more hydrophobic than the original cation. This increased hydrophobicity enhances its interaction with the non-polar stationary phase, leading to greater retention and allowing for effective separation from other components in the sample. itwreagents.comkm3.com.tw The large, bulky nature of the tetra(p-tolyl)borate anion is particularly effective in creating a hydrophobic exterior for the ion pair.

Ion-Recognition Sites in Chemical Sensors

Beyond its general role as a membrane additive, the tetra(p-tolyl)borate anion itself can act as a specific ion-recognition site, particularly for certain types of organic cations.

Substituted tetraphenylborates, including tetra(p-tolyl)borate, are effective receptors for forming complexes with aromatic, nitrogen-centered cations. researchgate.net This interaction is not based on simple electrostatics alone but involves a combination of noncovalent forces such as hydrogen bonding, π-π stacking, and cation-π interactions. This complexation ability allows for the design of sensors that are selective for these organic species over common inorganic cations.

A notable and innovative application of this principle is in the development of sensors for peroxidases and materials that mimic their activity (peroxidase mimetics). nih.govscience.gov A facile and sensitive potentiometric detection platform has been developed using a solvent polymeric membrane functionalized with tetra(p-tolyl)borate. nih.gov

The detection mechanism relies on the enzymatic reaction. Peroxidases catalyze the oxidation of certain substrates, such as o-phenylenediamine (B120857) (o-PD), in the presence of an oxidant. This reaction proceeds through charged intermediate species. nih.gov The tetra(p-tolyl)borate-functionalized membrane is specifically designed to recognize and interact with these cationic intermediates. nih.govresearchgate.net

When the cationic intermediates are formed in the aqueous solution, they are extracted into the organic sensor membrane due to the favorable interaction with the tetra(p-tolyl)borate recognition sites. This transfer of positive charge into the membrane induces a significant and measurable potentiometric (voltage) response. nih.govresearchgate.net The magnitude of this response correlates with the concentration of the intermediates, which in turn is a measure of the peroxidase activity.

This method has proven to be highly sensitive. Research has shown that a horseradish peroxidase sensor based on this principle can achieve a detection limit that is at least two orders of magnitude lower than those obtained with conventional spectrophotometric techniques. nih.govresearchgate.net The superior performance of membranes doped with tetra(p-tolyl)borate (TTB⁻) compared to other anions highlights its effectiveness in selectively binding the reaction intermediates. researchgate.net

Data Tables

Table 1: Performance of a Tetra(p-tolyl)borate-Functionalized Sensor for Peroxidase Detection

| Parameter | Details | Reference |

| Analyte | Horseradish Peroxidase (HRP) | nih.gov |

| Sensing Principle | Potentiometric detection of cationic intermediates from the HRP-catalyzed oxidation of o-phenylenediamine. | nih.govresearchgate.net |

| Recognition Site | Tetra(p-tolyl)borate (TTB⁻) anion | researchgate.net |

| Platform | Solvent Polymeric Membrane | nih.gov |

| Detection Limit | At least two orders of magnitude lower than traditional spectrophotometric methods. | nih.govresearchgate.net |

| Key Advantage | High sensitivity and cost-effective platform for detecting peroxidase and peroxidase mimetic activity. | nih.gov |

Table 2: Comparison of Potential Response for Different Receptors in Peroxidase Sensing

| Membrane Receptor | Relative Potential Response | Efficacy | Reference |

| Tetra(p-tolyl)borate (TTB⁻) | High | Superior | researchgate.net |

| Tetraphenylborate (B1193919) (TPB⁻) | High | Superior | researchgate.net |

| Tetrakis(4-fluorophenyl)borate (TFPB⁻) | High | Superior | researchgate.net |

| Dinonylnaphthalene (B12650604) sulfonate (DNNS⁻) | Lower | Less Effective | researchgate.net |

Viii. Advanced Materials Science Applications

Component in Photoresist Formulations for Lithography

In the intricate process of photolithography, used to manufacture microelectronics, photoresists are critical materials that define the patterns on a substrate. The composition of these photoresists directly influences the resolution and efficiency of the lithographic process. Sodium tetra(p-tolyl)borate, or more specifically its anion, has been investigated as a component in photoresist formulations, particularly for Extreme Ultraviolet (EUV) lithography.

Research into organometallic tin-oxo-hydroxo cage compounds as a platform for EUV photoresists has highlighted the significant role of the counteranion in determining the material's response to EUV radiation. nih.govnih.gov In a comparative study, the EUV photoresponse of an n-butyltin-oxo cage was examined with two different bulky counteranions: tetrakis(pentafluorophenyl)borate (B1229283) and tetra(p-tolyl)borate. nih.govnih.gov

While the former, in a complex denoted as TinPFPB, exhibited an unusual positive-tone behavior at low EUV doses, the complex with the tetra(p-tolyl)borate anion (TinTB) displayed the more conventional negative-tone behavior. nih.govnih.gov This distinction is crucial as it dictates the type of pattern that can be generated. The tetra(p-tolyl)borate anion is noted for being relatively chemically inert, neither basic nor nucleophilic. nih.govacs.org

The reactivity of these organometallic photoresists is primarily driven by the breaking of tin-carbon bonds upon exposure to photons or electrons. nih.govnih.gov The dicationic nature of the tin-oxo cage necessitates the presence of anions for charge compensation. nih.govnih.gov The investigation concluded that the differing EUV reactivity was not due to the steric hindrance of the bulky anions but rather a chemical modification of the tin cluster by fragments of the borate (B1201080) anions in the case of the positive-tone resist. nih.govnih.gov

Table 1: Comparative EUV Photoresist Behavior

| Complex | Anion | EUV Resist Behavior | Proposed Mechanism |

|---|---|---|---|

| TinPFPB | Tetrakis(pentafluorophenyl)borate | Positive-tone | Chemical modification of the Sn cluster by anion fragments nih.govnih.gov |

| TinTB | Tetra(p-tolyl)borate | Negative-tone | Standard cross-linking nih.govnih.gov |

The behavior of a photoresist as either positive-tone or negative-tone is a fundamental aspect of its application in lithography.

Positive-tone resists become more soluble in a developer solution after being exposed to light. The unexposed areas remain, creating a pattern that is a direct copy of the mask. kayakuam.com

Negative-tone resists behave in the opposite way; the exposed regions become less soluble (often through polymerization or cross-linking), so they remain after development while the unexposed areas are washed away. kayakuam.com

The study involving the tetra(p-tolyl)borate anion demonstrated its role in promoting a negative-tone response in the specific tin-oxo cage system. nih.govnih.gov The complex containing the tetra(p-tolyl)borate anion (TinTB) showed the expected negative-tone, or cross-linking, behavior upon EUV irradiation. nih.govnih.gov This finding is significant as it provides a means to modulate the resist behavior by selecting the appropriate counteranion, which is essential for designing photoresists for specific lithographic applications. The fact that the bulky tetra(p-tolyl)borate anion leads to a negative-tone response helps to rule out simple steric hindrance as the determining factor for the photoresist's behavior. nih.govnih.gov

Potential as Building Blocks for Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, and they possess desirable properties such as high thermal stability, low volatility, and tunable polarity. These characteristics make them suitable for a variety of applications, including as electrolytes in batteries and fuel cells, as catalysts, and as solvents for separation processes. smolecule.com

The tetra(p-tolyl)borate anion is a potential building block for the synthesis of ionic liquids. For instance, tetraphenylphosphonium (B101447) tetra-p-tolylborate can act as a precursor to create bespoke ionic liquids. smolecule.com By reacting this or similar tetra(p-tolyl)borate salts with different cations, researchers can generate a wide array of ionic liquids with specific properties tailored for particular applications. smolecule.com

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high porosity and tunable structures make them promising for applications in gas storage, separation, and catalysis.

While direct integration of this compound into MOFs is an area of ongoing research, the use of structurally related tetraphenylborate (B1193919) derivatives has been demonstrated. For example, a carboxylic acid-functionalized lithium tetraphenylborate has been successfully used to construct an anionic MOF that acts as a solid electrolyte for various metal ions. rsc.org This indicates the feasibility of incorporating borate-centered anions into the structure of MOFs. The functionalization of the phenyl rings of the borate anion is a key strategy for enabling its use as a linker in MOF synthesis. rsc.orgresearchgate.net The tetra(p-tolyl)borate anion, with its four tolyl groups, offers potential sites for functionalization to create linkers for novel MOF architectures.

Ix. Future Directions and Emerging Research Areas

Exploration of Undiscovered Reactivity Pathways

While the chemical behavior of sodium tetra(p-tolyl)borate is well-documented in many contexts, the exploration of its full reactive potential is far from complete. Future research is poised to uncover novel transformation pathways, moving beyond its traditional role as a simple aryl source or precipitating agent.

One of the most exciting avenues is the continued investigation of its radical chemistry. Recent studies have demonstrated that tetraarylborate salts can serve as precursors for aryl radicals through the intermediacy of boron-centered radicals. acs.org This opens up possibilities for unprecedented C-B, C-C, and C-X bond-forming reactions. acs.org Future work will likely focus on expanding the scope of these radical-mediated transformations to include a wider range of substrates and reaction partners, potentially leading to the development of entirely new synthetic methodologies.

Furthermore, the photocatalytic activation of tetraarylborates is a rapidly expanding field. nih.govrsc.org The ability to use visible light to initiate reactions of this compound and its derivatives offers a green and efficient alternative to traditional thermal methods. nih.gov Researchers are expected to explore new photocatalytic cycles that can harness the energy of light to drive previously inaccessible reactions. This could include novel annulation reactions and the synthesis of complex boron-nitrogen heterocycles. rsc.org

Theoretical studies are also beginning to point towards yet-undiscovered reactivity. Computational modeling can predict the feasibility of new reaction pathways and identify key intermediates that have not yet been observed experimentally. acs.org As computational methods become more powerful, they will play an increasingly important role in guiding the experimental exploration of the uncharted reactivity of this compound.

Design and Synthesis of Tailored Derivatives with Enhanced Properties

The modification of the tetra(p-tolyl)borate scaffold to create derivatives with specific, enhanced properties is a major focus of current and future research. By introducing functional groups onto the aryl rings, scientists can fine-tune the electronic and steric properties of the anion, leading to improved performance in a variety of applications.

A significant area of development is the synthesis of highly fluorinated tetraarylborates. researchgate.net These derivatives exhibit enhanced stability and lipophilicity, making them excellent counterions for homogeneous catalysis, particularly in non-polar or fluorous biphasic solvent systems. researchgate.netnih.gov The design principles for these "super-anions" involve placing electron-withdrawing groups, such as trifluoromethyl, on the phenyl rings to increase their resistance to acid and oxidative degradation. nih.gov Future efforts will likely focus on creating even more robust and specialized fluorinated derivatives for use in demanding catalytic processes. bohrium.com

Another promising direction is the synthesis of tetraarylborates bearing polar functional groups. rsc.orgdntb.gov.ua The introduction of groups like -COOH, -CHO, and -B(OH)₂ can impart new functionalities, such as the ability to participate in hydrogen bonding or to act as building blocks for porous organic polymers. dntb.gov.ua The synthesis of these complex derivatives often involves multi-step sequences, including halogen-lithium exchange reactions on pre-functionalized precursors. rsc.org The development of more efficient and general methods for synthesizing these tailored derivatives is a key challenge for future research.

The table below summarizes some examples of functionalized tetraarylborate derivatives and their intended applications.

| Derivative Name | Functional Group | Intended Application |

| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | -CF₃ | Highly stable, lipophilic counterion for catalysis. nih.gov |

| Lithium tetrakis(3-carboxyphenyl)borate | -COOH | Building block for supramolecular architectures. rsc.org |

| Ammonium (B1175870) tetrakis[4-(dihydroxyboryl)phenyl]borate | -B(OH)₂ | Precursor for porous organic polymers. rsc.orgdntb.gov.ua |

| Potassium tetra(4-chlorophenyl)borate | -Cl | Component in photochromic materials. rsc.org |

Development of New Applications in Catalysis and Materials Science

The unique properties of this compound and its derivatives make them attractive candidates for a wide range of new applications in both catalysis and materials science.

In catalysis, beyond its role as a simple aryl source, the tetra(p-tolyl)borate anion is being explored as a non-coordinating anion to stabilize highly reactive cationic metal centers. This allows for the development of novel catalysts for a variety of transformations, including olefin polymerization and C-H activation. bohrium.commdpi.com The design of chiral tetraarylborate anions is also a promising area, with the potential to induce asymmetry in metal-catalyzed reactions. Furthermore, recent research has shown that tetraarylborates can be used in photoswitchable catalysis, where the reaction pathway can be controlled by light.

In materials science, tetra(p-tolyl)borate is finding use in the development of advanced sensors. researchgate.netnih.gov For example, membranes functionalized with tetra(p-tolyl)borate have been shown to be highly sensitive platforms for the detection of peroxidase and its mimetics. nih.gov The underlying principle involves the selective extraction of cationic reaction intermediates into the membrane, leading to a measurable potentiometric response. nih.gov Future work in this area could focus on developing sensors for a wider range of analytes and improving their sensitivity and selectivity.

The compound is also being investigated for its potential in creating novel photoresponsive materials. rsc.org Ion-pair complexes of viologens and tetraarylborates can exhibit inverse photochromism, where irradiation with light causes a color change that can be reversed by other stimuli, such as microwave radiation. rsc.org This property could be exploited in applications such as optical data storage and photoswitchable devices. The incorporation of these complexes into polymer matrices is a key step towards creating robust and processable materials. rsc.org

Advanced Integrated Computational and Experimental Approaches